molecular formula C8H10N2O4S B12411824 2-Methoxy-5-sulfamoylbenzamide-d3

2-Methoxy-5-sulfamoylbenzamide-d3

Cat. No.: B12411824
M. Wt: 233.26 g/mol
InChI Key: GTKYLVJCMKDNTH-FIBGUPNXSA-N
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Preparation Methods

The synthesis of 2-Methoxy-5-sulfamoylbenzamide-d3 involves several steps, typically starting with the appropriate benzamide precursor. The reaction conditions often include the use of deuterated reagents to introduce the deuterium atoms into the molecule. Industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

2-Methoxy-5-sulfamoylbenzamide-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-5-sulfamoylbenzamide-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-sulfamoylbenzamide-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the metabolic pathways and stability of the molecule, making it useful for studying biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .

Comparison with Similar Compounds

2-Methoxy-5-sulfamoylbenzamide-d3 can be compared with other similar compounds such as:

    5-Aminosulfonyl-2-methoxybenzamide: A non-deuterated version of the compound.

    2-Methoxy-5-sulfamoylbenzoic acid: A structurally similar compound with different functional groups.

    2-Methoxy-5-sulfamoylaniline: Another related compound with a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

233.26 g/mol

IUPAC Name

5-sulfamoyl-2-(trideuteriomethoxy)benzamide

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)/i1D3

InChI Key

GTKYLVJCMKDNTH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N

Origin of Product

United States

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